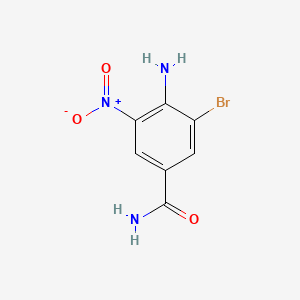

4-Amino-3-bromo-5-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-bromo-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O3/c8-4-1-3(7(10)12)2-5(6(4)9)11(13)14/h1-2H,9H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMPRBCMKLSQEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742758 | |

| Record name | 4-Amino-3-bromo-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-21-0 | |

| Record name | 4-Amino-3-bromo-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-bromo-5-nitrobenzamide

CAS Number: 1355247-21-0

Introduction

4-Amino-3-bromo-5-nitrobenzamide is a substituted aromatic amide of significant interest in medicinal chemistry and drug discovery. Its unique structural architecture, featuring an amino group, a bromine atom, and a nitro group on the benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro and bromo groups, combined with the electron-donating amino group, creates a distinct electronic profile that can be exploited for various biological applications. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on the underlying chemical principles and experimental considerations for researchers in the field.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value | Source/Rationale |

| CAS Number | 1355247-21-0 | Pharmaffiliates[1] |

| Molecular Formula | C₇H₆BrN₃O₃ | Pharmaffiliates[1] |

| Molecular Weight | 260.05 g/mol | Pharmaffiliates[1] |

| Appearance | Expected to be a yellow to orange crystalline solid | Based on related nitroaromatic compounds |

| Melting Point | Not available. Likely >200 °C (decomposes) | Inferred from similar substituted nitrobenzamides |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF) | Predicted based on the presence of polar functional groups |

| pKa | Amino group pKa is expected to be lower than aniline due to electron-withdrawing groups | Chemical principles |

Proposed Synthesis

A robust and logical synthetic route to this compound can be designed starting from commercially available 4-amino-3-nitrobenzoic acid. The following multi-step synthesis is proposed, with each step explained to provide insight into the experimental choices.

Synthesis Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Bromination of 4-Amino-3-nitrobenzoic Acid

-

Rationale: The initial step involves the electrophilic bromination of the aromatic ring. The amino group is a strong activating group and directs ortho and para. Since the para position is blocked, bromination is expected to occur at the position ortho to the amino group. The nitro group is a deactivating group and a meta-director, which will also favor bromination at the desired position. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this purpose. An acidic catalyst like sulfuric acid enhances the electrophilicity of the bromine.

-

Protocol:

-

To a solution of 4-amino-3-nitrobenzoic acid (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (1.05 eq) portion-wise at 0-5 °C.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice.

-

Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 4-amino-3-bromo-5-nitrobenzoic acid.

-

Step 2: Formation of the Acid Chloride

-

Rationale: Conversion of the carboxylic acid to a more reactive acid chloride is a standard procedure to facilitate the subsequent amidation. Thionyl chloride is a common reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.

-

Protocol:

-

Suspend 4-amino-3-bromo-5-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for 2-3 hours.

-

After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

-

The resulting crude 4-amino-3-bromo-5-nitrobenzoyl chloride can be used in the next step without further purification.

-

Step 3: Amidation

-

Rationale: The final step is the reaction of the highly reactive acid chloride with an ammonia source to form the primary amide. Aqueous ammonia is a readily available and effective nucleophile for this purpose. The reaction is typically fast and exothermic.

-

Protocol:

-

Dissolve the crude acid chloride in a suitable inert solvent (e.g., tetrahydrofuran or dioxane).

-

Add this solution dropwise to a cooled (0-5 °C) concentrated aqueous solution of ammonium hydroxide with vigorous stirring.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Filter the precipitated solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

-

Spectroscopic Characterization (Predicted)

-

¹H NMR (in DMSO-d₆):

-

Two aromatic protons will appear as singlets in the downfield region (δ 7.5-8.5 ppm).

-

The amino protons will likely appear as a broad singlet (δ 6.0-7.0 ppm).

-

The amide protons will also present as two distinct broad singlets (δ 7.0-8.0 ppm).

-

-

¹³C NMR (in DMSO-d₆):

-

The carbonyl carbon of the amide will be in the range of 165-170 ppm.

-

Aromatic carbons will show signals between 110-150 ppm. The carbon atoms attached to the bromine, nitro, and amino groups will have characteristic chemical shifts.

-

-

IR (KBr pellet):

-

N-H stretching of the amino and amide groups will be observed in the range of 3200-3500 cm⁻¹.

-

C=O stretching of the amide will be around 1650-1680 cm⁻¹.

-

N-O stretching of the nitro group will appear as two strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

-

C-Br stretching will be in the fingerprint region.

-

-

Mass Spectrometry (EI or ESI):

-

The molecular ion peak (M⁺) should be observed at m/z 260 and 262 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

-

Applications in Research and Drug Development

Substituted benzamides are a well-established class of compounds with a wide range of biological activities. The unique substitution pattern of this compound makes it an attractive scaffold for the development of novel therapeutic agents.

-

As a Synthetic Intermediate: This compound serves as a valuable starting material for the synthesis of more complex heterocyclic systems. The amino group can be diazotized and replaced, and the nitro group can be reduced to an amine, providing multiple avenues for further functionalization.

-

Potential Biological Activities:

-

Anticancer Agents: Nitroaromatic compounds have been investigated for their potential as hypoxia-activated prodrugs. The nitro group can be selectively reduced in the hypoxic environment of solid tumors to a cytotoxic species.

-

Antimicrobial Agents: The nitro group is a key pharmacophore in several antimicrobial drugs. It can undergo redox cycling, leading to the generation of reactive oxygen species that are toxic to microbial cells.[2]

-

Enzyme Inhibitors: The benzamide moiety is a common feature in many enzyme inhibitors. The specific substitution pattern of this molecule could allow for targeted interactions with the active sites of various enzymes.

-

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, the following guidelines are based on the known hazards of structurally related nitroaromatic and brominated compounds.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: Work in a well-ventilated fume hood. If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.

-

-

Health Hazards:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: Harmful if swallowed.

-

Chronic Exposure: Nitroaromatic compounds are known to have potential toxicity, including methemoglobinemia.

-

-

Storage and Disposal:

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Pharmaffiliates recommends storage at 2-8°C in a refrigerator.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

-

Conclusion

This compound is a chemical compound with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data is currently limited in the public domain, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and potential applications based on established chemical principles and data from analogous structures. As research into novel therapeutics continues, the utility of such versatile scaffolds is likely to expand, making a thorough understanding of their chemistry essential for innovation.

References

-

Pharmaffiliates. This compound | CAS No: 1355247-21-0. [Link]

-

National Institutes of Health (NIH). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. [Link]

Sources

4-Amino-3-bromo-5-nitrobenzamide molecular weight

An In-depth Technical Guide to 4-Amino-3-bromo-5-nitrobenzamide

Abstract: This technical guide provides a comprehensive overview of this compound, a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. While specific experimental data for this compound is not widely published, this document synthesizes information from closely related analogues to present its core physicochemical properties, a robust and logical protocol for its synthesis and purification, and a detailed framework for its analytical characterization. Furthermore, we explore its potential applications as a versatile chemical intermediate, drawing from the established use of substituted benzamides in developing targeted therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage complex intermediates for the synthesis of novel molecular entities.

Introduction and Scientific Context

This compound belongs to the class of substituted nitroaromatic compounds. The strategic placement of four distinct functional groups on the benzene ring—an amine, a bromine atom, a nitro group, and a carboxamide—renders it a molecule of high synthetic value. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, while the amino, bromo, and amide moieties provide multiple reactive handles for diversification and conjugation.

The inherent functionality of this scaffold suggests its utility in constructing more complex molecules, such as enzyme inhibitors or ligands for targeted protein degradation (e.g., PROTACs). Nitro-containing compounds have a long history in medicinal chemistry, acting as key components in antibacterial, anticancer, and antiparasitic agents.[1][2] The presence of the bromine atom further adds a valuable vector for cross-coupling reactions, enabling the introduction of additional complexity. This guide will establish the foundational chemical knowledge required to effectively synthesize, characterize, and utilize this potent chemical intermediate.

Physicochemical and Structural Properties

The fundamental properties of this compound are derived from its molecular structure. The calculated molecular weight and formula are central to all stoichiometric and analytical considerations.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₆BrN₃O₃ | Calculated |

| Molecular Weight | 260.05 g/mol | Calculated |

| Exact Mass | 258.96435 Da | Calculated |

| CAS Number | Not assigned | - |

| Appearance | Expected to be a yellow to orange solid | Inferred from analogues |

| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF) | Inferred from analogues |

Synthesis and Purification Protocol

A robust synthesis of this compound can be logically designed starting from its corresponding carboxylic acid, 4-amino-3-bromo-5-nitrobenzoic acid, which is commercially available.[3][4][5] The synthesis involves two key transformations: conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

Proposed Synthetic Workflow

The workflow is designed to be a self-validating process, with purification and characterization steps ensuring the integrity of the intermediate and final product.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Rationale: The conversion of a carboxylic acid to a benzamide is most efficiently achieved via an acyl chloride intermediate. Thionyl chloride is a standard reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous and easily removed.[6] The subsequent reaction with ammonia provides the primary amide.

PART A: Synthesis of 4-Amino-3-bromo-5-nitrobenzoyl chloride (in situ)

-

To a dry, 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-amino-3-bromo-5-nitrobenzoic acid (2.61 g, 10 mmol).[5]

-

Add thionyl chloride (2.2 mL, 30 mmol) and 2-3 drops of N,N-dimethylformamide (DMF) as a catalyst.

-

Heat the reaction mixture to 70-80°C under a nitrogen atmosphere for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-amino-3-bromo-5-nitrobenzoyl chloride is a solid and should be used immediately in the next step without purification.

PART B: Synthesis of this compound

-

Cool the flask containing the crude acyl chloride in an ice bath.

-

Slowly and cautiously add 20 mL of concentrated aqueous ammonia (28-30% NH₃) to the flask with vigorous stirring. This reaction is highly exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

A solid precipitate (the crude benzamide) will form. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water (3 x 20 mL) to remove any ammonium salts.

-

Dry the crude product under vacuum.

Purification

Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent system will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. An ethanol/water mixture is a common choice for moderately polar compounds like benzamides.

-

Transfer the crude, dry this compound to a flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Slowly add hot water dropwise until the solution becomes slightly turbid.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Analytical Characterization

Confirming the identity and purity of the final product is a critical, self-validating step. A combination of spectroscopic and spectrometric techniques should be employed.

Caption: A multi-technique workflow for structural and purity validation.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a molecular ion peak [M+H]⁺ at m/z ≈ 260.97 and/or [M-H]⁻ at m/z ≈ 258.96, confirming the molecular weight. The isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) will be a key diagnostic feature.

-

¹H NMR Spectroscopy (in DMSO-d₆):

-

Two aromatic protons will appear as doublets in the range of δ 7.5-8.5 ppm.

-

The primary amide (-CONH₂) protons will appear as two broad singlets, typically between δ 7.0-8.0 ppm.

-

The amino (-NH₂) protons will also appear as a broad singlet, likely between δ 5.0-6.0 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H stretches from the primary amide and amine will appear as distinct peaks in the 3200-3400 cm⁻¹ region.

-

A strong C=O stretch for the amide carbonyl will be present around 1650-1680 cm⁻¹.

-

Asymmetric and symmetric stretches for the nitro group (-NO₂) will be visible near 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile chemical scaffold. Its multiple functional groups can be selectively modified to build a library of complex molecules for screening.

-

As a Chemical Intermediate: The compound is an ideal starting point for further elaboration.

-

Amino Group: Can be acylated, alkylated, or converted to a diazonium salt for further transformations.

-

Bromo Group: Serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, alkyl, or alkyne groups.

-

Nitro Group: Can be reduced to an amine, providing another site for modification and creating a diamino-substituted scaffold.

-

-

In Targeted Therapeutics: Substituted benzamides are privileged structures in drug discovery. They are known to act as inhibitors for various enzyme classes. For example, derivatives of 4-bromo-N-phenylbenzamide have been developed as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in non-small cell lung cancer.[7] Furthermore, benzamide-type molecules have been discovered as novel binders for Cereblon (CRBN), a key protein in targeted protein degradation, highlighting their potential in the design of PROTACs.[8] The title compound provides a framework to build molecules targeting similar protein families, such as Bromodomains (BRD4).[9]

Caption: Potential synthetic diversification pathways from the core molecule.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, precautions can be inferred from analogous structures like 4-amino-3-bromo-5-nitrobenzoic acid and other nitroaromatics.[3][10]

-

Hazard Classification: Expected to be harmful if swallowed, inhaled, or in contact with skin.[11] May cause skin and serious eye irritation.

-

Handling:

-

Storage:

Conclusion

This compound is a chemical intermediate of significant synthetic potential. Although not a widely catalogued compound, its synthesis is straightforward from its corresponding benzoic acid. Its densely functionalized structure provides medicinal chemists with a versatile platform for generating novel and complex molecules. The protocols and data presented in this guide, derived from sound chemical principles and analogous compounds, offer a solid foundation for researchers to synthesize, characterize, and strategically employ this valuable building block in the pursuit of new therapeutic agents.

References

-

PubChem. (n.d.). 4-Amino-3-bromo-5-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-3-bromo-N,N-dimethyl-5-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Amino-3-bromo-5-nitrobenzoic acid. Retrieved from [Link]

-

Li, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2031-2037. Retrieved from [Link]

- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

Farnaby, W., et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 65(15), 10346–10367. Retrieved from [Link]

-

Martínez-Jiménez, C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-amino-3-nitrobenzonitrile. Retrieved from [Link]

-

Kamal, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(4), 481. Retrieved from [Link]

- Google Patents. (n.d.). CN104193646A - Preparation method of p-aminobenzamide.

-

Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

-

Shi, J., et al. (2017). Drug Discovery Targeting Bromodomain-Containing Protein 4. Journal of Medicinal Chemistry, 60(5), 1671–1698. Retrieved from [Link]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 556651-33-3|4-Amino-3-bromo-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CN104193646A - Preparation method of p-aminobenzamide - Google Patents [patents.google.com]

- 7. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. 4-Amino-3-bromo-5-nitrobenzonitrile | C7H4BrN3O2 | CID 20305665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

4-Amino-3-bromo-5-nitrobenzamide chemical properties

An In-depth Technical Guide to 4-Amino-3-bromo-5-nitrobenzamide: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its multifunctionality, arising from the presence of an amino group, a bromine atom, a nitro group, and a primary amide on a benzene ring, makes it a versatile intermediate for the synthesis of complex molecular architectures. The electronic interplay between the electron-donating amino group and the electron-withdrawing nitro and bromo groups creates a unique chemical environment that dictates its reactivity and potential applications. This guide provides a comprehensive overview of its chemical properties, a logical synthesis pathway, and its prospective utility for researchers and professionals in drug development and materials science.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and use in subsequent synthetic transformations.

| Property | Value | Source |

| CAS Number | 1355247-21-0 | [1] |

| Molecular Formula | C₇H₆BrN₃O₃ | [1] |

| Molecular Weight | 260.05 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Not specified, likely a solid | [1] |

| Storage | 2-8°C, Refrigerator | [1] |

Chemical Structure and Reactivity Analysis

The structure of this compound is key to understanding its chemical behavior. The benzene ring is highly substituted, which influences its reactivity profile significantly.

Caption: Chemical structure and functional group analysis.

-

Aromatic Ring: The core is a benzene ring, which is electron-deficient due to the cumulative withdrawing effects of the nitro, bromo, and amide carbonyl groups. This deactivation makes electrophilic aromatic substitution challenging.

-

Amino Group (-NH₂): As a strong electron-donating group, it acts as the primary site for electrophilic attack and can be readily diazotized. It is also a key nucleophilic center.

-

Nitro Group (-NO₂): This powerful electron-withdrawing group deactivates the ring and is a common precursor to an amino group via reduction, opening pathways for further derivatization.

-

Bromo Group (-Br): An electron-withdrawing halogen that can participate in cross-coupling reactions (e.g., Suzuki, Heck) for carbon-carbon bond formation.

-

Amide Group (-CONH₂): The amide functionality is relatively stable but can be hydrolyzed under harsh acidic or basic conditions. The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, respectively.

Synthesis Pathway

This compound is not commonly available and is typically synthesized from its corresponding carboxylic acid precursor, 4-Amino-3-bromo-5-nitrobenzoic acid.[2][3] The synthesis is a two-step process involving the activation of the carboxylic acid followed by amidation.

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Synthesis from Carboxylic Acid

This protocol describes a reliable method for converting the carboxylic acid precursor to the target benzamide. The general principle is based on standard procedures for benzamide synthesis.[4][5]

PART 1: Acyl Chloride Formation

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to prevent hydrolysis of the reagents.

-

Reaction: Suspend 1.0 equivalent of 4-Amino-3-bromo-5-nitrobenzoic acid in an inert solvent like dichloromethane (DCM) or toluene.

-

Reagent Addition: Add an excess (typically 1.5-2.0 equivalents) of thionyl chloride (SOCl₂) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[4]

-

Heating: Gently heat the mixture to reflux (approx. 40°C for DCM) for 1-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Isolation: Once the reaction is complete, remove the excess solvent and thionyl chloride under reduced pressure (rotary evaporation). The resulting crude acyl chloride is a highly reactive solid and is typically used immediately in the next step without further purification.

-

Causality: Thionyl chloride is an excellent reagent for this conversion because it reacts with the carboxylic acid to form the highly electrophilic acyl chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed, driving the reaction to completion.

PART 2: Amidation

-

Setup: Cool the flask containing the crude acyl chloride in an ice bath.

-

Reagent Addition: Slowly and carefully add an excess of concentrated aqueous ammonia (NH₄OH) or a solution of ammonia in an organic solvent to the cooled acyl chloride. This reaction is highly exothermic and must be controlled.

-

Reaction: Stir the mixture vigorously in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Precipitation & Isolation: The product, being a solid, will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold water to remove any ammonium salts, followed by a cold non-polar solvent like hexane to remove organic impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Trustworthiness: This two-step, one-pot approach is a standard, high-yielding method for amide synthesis. The formation of a precipitate provides a clear endpoint, and the purification by washing and recrystallization ensures the removal of common byproducts, leading to a high-purity final product.

Spectroscopic Analysis

Characterization of this compound relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two aromatic protons on the ring will appear as singlets or doublets (depending on the solvent) in the aromatic region (typically 7.0-8.5 ppm). The protons of the primary amide (-CONH₂) will appear as two broad singlets, and the amino (-NH₂) protons will also present as a broad singlet. The exact chemical shifts are solvent-dependent.

-

IR Spectroscopy: Key vibrational frequencies will confirm the presence of the functional groups. Expect to see N-H stretches for both the amino and amide groups (~3200-3400 cm⁻¹), a strong C=O stretch for the amide carbonyl (~1650-1680 cm⁻¹), and characteristic stretches for the nitro group (-NO₂) around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is ~1:1). Fragmentation patterns would likely involve the loss of the amide and nitro groups.

Safety and Handling

Substituted nitroaromatic compounds require careful handling. While specific data for this compound is limited, information from structurally related molecules provides a strong basis for safety protocols.[2][6]

-

GHS Hazard Statements (Predicted):

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[7] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[7][8] Store at 2-8°C as recommended.[1]

-

Applications in Research and Development

The true value of this compound lies in its role as a versatile chemical building block. Each functional group serves as a handle for specific transformations, allowing for the strategic construction of more complex molecules.

-

Pharmaceutical Synthesis: Substituted benzamides are a common motif in many pharmaceutical agents.[9][10] This compound could serve as a key intermediate in the synthesis of kinase inhibitors, anti-cancer agents, or other biologically active molecules. The nitro group can be reduced to an amine, which can then be used to build heterocyclic rings or form new amide bonds.

-

Agrochemicals: The structural features are also relevant in the design of novel herbicides and pesticides.[11]

-

Materials Science: The molecule's functionality allows it to be incorporated into polymers or used in the synthesis of dyes and pigments.

References

-

PubChem. 4-Amino-3-bromo-5-nitrobenzonitrile. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-amino-3-bromo-N,N-dimethyl-5-nitrobenzamide. National Center for Biotechnology Information. Available from: [Link]

-

Pharmaffiliates. This compound. Available from: [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]

-

ACS Publications. Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones. Organic Letters. Available from: [Link]

- Google Patents. Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

Carl ROTH. Safety Data Sheet: Amino acid. Available from: [Link]

-

PrepChem.com. Synthesis of 4-amino-3-nitrobenzonitrile. Available from: [Link]

-

PubMed. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

- Google Patents. Preparation method of p-aminobenzamide.

-

Nature. Mass spectrometry–based proteomics turns quantitative. Available from: [Link]

-

YouTube. Benzamide - Organic synthesis. Available from: [Link]

-

Organic Syntheses. p-NITROBENZONITRILE. Available from: [Link]

-

Springer. Low Mass MS/MS Fragments of Protonated Amino Acids Used for Distinction of Their C- Isotopomers in Metabolic Studies. Available from: [Link]

-

Pharmaffiliates. 4-Amino-3-bromo-5-nitrobenzoic acid. Available from: [Link]

-

PubChem. 3-Bromo-5-nitrobenzamide. National Center for Biotechnology Information. Available from: [Link]

-

European Commission. Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). Available from: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 556651-33-3|4-Amino-3-bromo-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CN104193646A - Preparation method of p-aminobenzamide - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 4-Amino-3-bromo-5-nitrobenzonitrile | C7H4BrN3O2 | CID 20305665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CAS 41263-65-4: Benzamide, 4-amino-3-nitro- | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Synthesis of 4-Amino-3-bromo-5-nitrobenzamide

Abstract

This technical guide provides a comprehensive and in-depth overview of a viable synthetic pathway for 4-amino-3-bromo-5-nitrobenzamide, a highly functionalized aromatic compound with potential applications in pharmaceutical and materials science research. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategy, experimental protocols, and the underlying chemical principles. The synthesis is presented as a three-step process commencing from the readily available starting material, 4-aminobenzoic acid. Each step is meticulously detailed with a focus on explaining the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Synthetic Strategy

This compound is a unique scaffold featuring a complex substitution pattern on the benzene ring, which includes an amine, a bromine atom, a nitro group, and a carboxamide. This arrangement of electron-donating and electron-withdrawing groups makes it an intriguing building block for the synthesis of novel bioactive molecules and functional materials. The strategic placement of these functional groups offers multiple avenues for further chemical modifications.

The synthetic pathway detailed in this guide has been designed for efficiency, regiochemical control, and is based on well-established organic transformations. The overall strategy involves a three-step sequence starting from 4-aminobenzoic acid:

-

Electrophilic Bromination: Introduction of a bromine atom at the position ortho to the strongly activating amino group.

-

Electrophilic Nitration: Subsequent introduction of a nitro group, with its position being directed by the existing substituents.

-

Amidation: Conversion of the carboxylic acid functionality into the final primary amide.

This pathway is illustrated in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Synthesis of Intermediates and Final Product

This section provides a detailed, step-by-step guide for the synthesis of this compound, including the preparation of key intermediates.

Step 1: Synthesis of 4-Amino-3-bromobenzoic Acid

The initial step involves the regioselective bromination of 4-aminobenzoic acid. The strongly activating and ortho-, para-directing amino group dictates the position of the incoming electrophile. Since the para position is occupied by the carboxylic acid group, bromination occurs at one of the ortho positions (C3 or C5).

Two effective methods for this transformation are presented below.

Method 1: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a convenient and selective source of electrophilic bromine, making it a preferred reagent for the bromination of activated aromatic rings.[1]

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve 4-aminobenzoic acid (100 mmol) in 50 mL of N,N-dimethylformamide (DMF).[1]

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (100 mmol) portion-wise, maintaining the temperature at room temperature.[1]

-

Reaction: Stir the reaction mixture at room temperature for 18 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: Upon completion, pour the reaction mixture into 100 mL of cold water to precipitate the product.[1]

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-amino-3-bromobenzoic acid.[1]

Method 2: Bromination using Ammonium Bromide and Hydrogen Peroxide

This method offers a greener alternative by generating the brominating species in situ.[2][3]

Experimental Protocol:

-

Preparation of Reaction Mixture: In a 25 mL flask, combine 4-aminobenzoic acid (2 g, 14.6 mmol) and ammonium bromide (1.5 g, 16 mmol) in 15 mL of acetic acid.[2][3]

-

Addition of Oxidant: To the stirred mixture, add hydrogen peroxide (0.545 g, 16 mmol) dropwise at room temperature.[2][3]

-

Reaction: Continue stirring the mixture at room temperature for 3 hours.[2][3]

-

Isolation: Allow the precipitate to settle, then collect the solid by filtration and wash with water.[2][3]

-

Purification: The crude product can be recrystallized from a mixture of dichloromethane and methanol to obtain pure 4-amino-3-bromobenzoic acid.[2][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆BrNO₂ | [2][4] |

| Molecular Weight | 216.03 g/mol | [2][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 211-215 °C | [3] |

Step 2: Synthesis of 4-Amino-3-bromo-5-nitrobenzoic Acid

This step involves the nitration of 4-amino-3-bromobenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The amino group is a powerful activating ortho-, para-director, while the bromo and carboxyl groups are deactivating. The amino group will direct the incoming nitro group to the C5 position, which is ortho to the amino group and meta to the bromo and carboxyl groups. A common and effective method for nitration is the use of a mixture of concentrated nitric acid and sulfuric acid.[5]

To mitigate the strong activating effect of the amino group and prevent potential oxidation or polysubstitution, it is advisable to first protect the amino group via acetylation. The resulting acetamido group is still an ortho-, para-director but is less activating.[6]

Experimental Protocol:

-

Acetylation (Protection):

-

Suspend 4-amino-3-bromobenzoic acid in acetic anhydride.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the 4-acetamido-3-bromobenzoic acid.

-

Filter, wash with water, and dry the product.

-

-

Nitration:

-

Dissolve the 4-acetamido-3-bromobenzoic acid in concentrated sulfuric acid at 0-5 °C.[6]

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.[6]

-

Stir the reaction mixture at this temperature for a few hours until the reaction is complete (monitored by TLC).[6]

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until the washings are neutral, and dry.

-

-

Hydrolysis (Deprotection):

-

Reflux the crude 4-acetamido-3-bromo-5-nitrobenzoic acid in an aqueous solution of a mineral acid (e.g., HCl) or a base (e.g., NaOH).[6]

-

After the reaction is complete, cool the solution and neutralize it to precipitate the 4-amino-3-bromo-5-nitrobenzoic acid.

-

Filter, wash with water, and dry the final intermediate.

-

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅BrN₂O₄ | [7][8] |

| Molecular Weight | 261.03 g/mol | [7][8] |

| Appearance | Yellow solid | |

| CAS Number | 556651-33-3 | [7][8] |

Step 3: Synthesis of this compound

The final step is the conversion of the carboxylic acid group of 4-amino-3-bromo-5-nitrobenzoic acid into a primary amide. A highly effective method for this transformation is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by ammonolysis.[9][10] It is crucial to protect the amino group before this step to prevent unwanted side reactions, such as polymerization.[11] However, given the reduced nucleophilicity of the aromatic amine due to the presence of electron-withdrawing groups, a direct conversion may be attempted under carefully controlled conditions. For a more robust synthesis, protection of the amino group is recommended.

Caption: General mechanism for the amidation of the carboxylic acid intermediate.

Experimental Protocol:

-

Acyl Chloride Formation:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-amino-3-bromo-5-nitrobenzoic acid (10 mmol) in an excess of thionyl chloride (SOCl₂). A catalytic amount of DMF can be added to facilitate the reaction.

-

Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases.[9]

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-amino-3-bromo-5-nitrobenzoyl chloride. This intermediate is often used directly in the next step without further purification.

-

-

Ammonolysis:

-

Dissolve the crude acyl chloride in a dry, inert solvent (e.g., dichloromethane, THF).

-

Cool the solution in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.[9]

-

Continue stirring at low temperature and then allow the mixture to warm to room temperature.

-

Upon completion, the product can be isolated by filtration if it precipitates, or by an extractive work-up followed by solvent evaporation.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound from 4-aminobenzoic acid. The described three-step sequence, involving bromination, nitration, and amidation, is based on well-established and reliable chemical transformations. By providing detailed experimental protocols and explaining the underlying scientific principles, this guide serves as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the successful and efficient synthesis of this highly functionalized molecule.

References

-

Arshad, M. N., Tahir, M. N., Khan, I. U., Shafiq, M., & Waheed, A. (2009). 4-Amino-3-bromobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(3), o640. [Link]

- Lantz, L. R. (1969). U.S. Patent No. 3,428,673. U.S.

-

Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. [Link]

- Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

PubChem. 4-Amino-3-bromobenzoic acid. National Center for Biotechnology Information. [Link]

-

Fattah, T. A., & Taha, M. O. (2012). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Journal of the Brazilian Chemical Society, 23(1), 163-172. [Link]

-

LibreTexts Chemistry. (2022). Chemistry of Amides. [Link]

-

MDPI. (2019). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. [Link]

-

ResearchGate. (2016). What are a good methods for reaction of amino acids with thionyl chloride?. [Link]

-

National Center for Biotechnology Information. (2016). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. [Link]

-

Bond University Research Portal. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. quora.com [quora.com]

- 6. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]

- 7. biosynth.com [biosynth.com]

- 8. echemi.com [echemi.com]

- 9. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 10. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Amino-3-bromo-5-nitrobenzamide

This guide provides a comprehensive technical overview of 4-Amino-3-bromo-5-nitrobenzamide, a substituted aromatic amide of interest to researchers and professionals in drug development and chemical synthesis. This document delves into the compound's chemical identity, physicochemical properties, a proposed synthesis protocol, analytical methodologies, and essential safety and handling procedures. The structure of this guide is designed to logically present the core scientific information required for its effective evaluation and use in a research setting.

Chemical Identity and Structure

This compound is a poly-substituted benzene derivative characterized by the presence of an amide, an amino group, a bromine atom, and a nitro group. These functional groups are arranged in a specific pattern on the benzene ring, which dictates its chemical reactivity and potential biological activity. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

The precise arrangement of these substituents is critical. The amino and nitro groups, positioned para and meta to the benzamide group respectively, along with the bromine atom ortho to the amino group, create a distinct electronic and steric environment. This environment influences the molecule's interaction with biological targets and its behavior in chemical reactions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1355247-21-0 | [1] |

| Molecular Formula | C₇H₆BrN₃O₃ | [1] |

| Molecular Weight | 260.05 g/mol | [1] |

| Canonical SMILES | C1=C(C(=C(C=C1C(=O)N)N)Br)[O-] | - |

| PubChem CID | 70699643 | [2] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the public domain. However, based on its structure and data from chemical suppliers, some key properties can be summarized. The compound is expected to be a solid at room temperature, likely with a yellowish hue characteristic of many nitroaromatic compounds.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Appearance | Not Available (Expected to be a solid) | Inferred from supplier data[1] |

| Melting Point | Not Available | Data not found in public literature[3] |

| Boiling Point | Not Available | Data not found in public literature[3] |

| Solubility | Not Available | Expected to have low solubility in water and better solubility in polar organic solvents like DMSO and DMF. |

| Purity | Typically ≥95% | Based on commercial availability[2][3] |

The presence of both hydrogen bond donors (amino and amide groups) and acceptors (nitro and carbonyl groups) suggests the potential for complex intermolecular interactions, which would influence its melting point and solubility. The nitro group, being strongly electron-withdrawing, significantly impacts the electron density of the aromatic ring and the acidity of the amino and amide protons.

Synthesis Protocol

This proposed synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amination.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology (Proposed)

Disclaimer: This protocol is a proposed method and has not been experimentally validated from a cited source. It should be performed by qualified personnel with appropriate safety precautions.

Step 1: Synthesis of 4-Amino-3-bromo-5-nitrobenzoyl chloride

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel, add 4-Amino-3-bromo-5-nitrobenzoic acid (1.0 eq).

-

Solvent Addition: Add a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (typically 1.5-2.0 eq) to the stirred suspension via the dropping funnel at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. The reaction mechanism for a similar acylation is detailed in a Chinese patent for the synthesis of a related benzamide[5].

-

Work-up: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-Amino-3-bromo-5-nitrobenzoyl chloride, a highly reactive intermediate, is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude acyl chloride from Step 1 in an anhydrous, inert solvent (e.g., DCM or THF) in a clean flask under an inert atmosphere and cool to 0 °C.

-

Ammonia Addition: Bubble ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise with vigorous stirring. The amide formation is an exothermic reaction, so the temperature should be carefully controlled. The general principle of converting a carboxylic acid to an amide via an acyl chloride is a standard and effective method in organic synthesis[5].

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction by TLC.

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

If the product precipitates, it can be collected by filtration, washed with cold water, and dried.

-

If the product remains in the organic layer, separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Potential Applications in Research and Drug Development

While specific applications for this compound are not documented, its structural motifs are present in molecules with known biological activities. This allows for informed speculation on its potential utility.

-

As a Synthetic Building Block: The compound possesses multiple functional groups that can be selectively modified. The amino group can be acylated, alkylated, or diazotized. The nitro group can be reduced to an amine, providing a route to further derivatization. This makes it a potentially valuable intermediate for constructing more complex molecules.

-

In Medicinal Chemistry:

-

Benzamide Moiety: Benzamide derivatives are a well-established class of compounds with a wide range of pharmacological activities, including use as FGFR1 inhibitors for non-small cell lung cancer[6].

-

Nitroaromatic Compounds: The nitro group is a key pharmacophore in several drugs, particularly antimicrobial and antiparasitic agents, where it can undergo bioreduction to generate reactive nitrogen species that are toxic to pathogens[7]. A patent for nitrobenzoic acid amide derivatives suggests their potential as radiosensitizers to enhance the efficacy of cancer radiation therapy in hypoxic tumors[8].

-

Bromine Substitution: The inclusion of a bromine atom can enhance a molecule's lipophilicity, potentially improving its membrane permeability and pharmacokinetic profile. Halogen bonding is also increasingly recognized as an important interaction in drug-receptor binding.

-

Analytical Methods

A validated analytical method for this compound has not been published. However, standard analytical techniques for small organic molecules can be readily adapted for its characterization and quantification.

Table 3: Recommended Analytical Techniques

| Technique | Purpose | Expected Observations / Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification | Reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water, likely with a UV detector set to a wavelength appropriate for nitroaromatic compounds (e.g., 254 nm or a wavelength of maximum absorbance). |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification, quantification in complex matrices | Provides molecular weight confirmation (m/z [M+H]⁺ or [M-H]⁻) and can be highly sensitive and selective, as demonstrated for similar compounds like 4-Amino-3-nitrophenol[9]. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H NMR would show distinct signals for the aromatic protons and the amide and amine protons. ¹³C NMR would confirm the number and type of carbon atoms. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and N-O stretching (nitro group) would be expected. |

For quantitative analysis, developing a validated HPLC or LC-MS/MS method is recommended, following established guidelines for linearity, accuracy, and precision[9].

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative approach to safety and handling is imperative, based on the known hazards of structurally related compounds.

Inferred Hazards (Based on Analogous Compounds):

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled. This is a common warning for related nitro- and bromo-substituted aromatic compounds[9][10].

-

Skin and Eye Irritation: Expected to cause skin and serious eye irritation[9][10][11][12].

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation[12].

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood[9].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[9].

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[9]. Some suppliers recommend refrigerated storage (2-8°C)[1][4].

Conclusion

This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While comprehensive experimental data is currently sparse in the public domain, this guide provides a foundational understanding of its identity, a scientifically plausible synthesis route, and crucial safety considerations based on authoritative data from analogous compounds. It is hoped that this technical guide will serve as a valuable resource for researchers and drug development professionals, enabling them to safely and effectively explore the potential of this molecule in their scientific endeavors.

References

- CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

- Nitrobenzoic acid amide derivatives.

-

Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central. [Link]

-

This compound. PubChem. [Link]

-

CAS No : 1355247-21-0| Chemical Name : this compound. Pharmaffiliates. [Link]

-

Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. National Institutes of Health. [Link]

- 4-amino-3, 5-dichloro-benzamides.

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Institutes of Health. [Link]

-

A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Bond University Research Portal. [Link]

-

Converting Esters to Amides: "Aminolysis". YouTube. [Link]

- Process for preparing 2-amino-5-bromobenzamide derivatives.

- Preparation of 4-acetamido-3-nitrobenzoic acid.

-

2-Amino-5-bromo-3-nitrobenzoic acid. PubChem. [Link]

-

CAS No : 556651-33-3| Chemical Name : 4-Amino-3-bromo-5-nitrobenzoic acid. Pharmaffiliates. [Link]

Sources

- 1. Amide synthesis by acylation [organic-chemistry.org]

- 2. biosynth.com [biosynth.com]

- 3. echemi.com [echemi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 6. quora.com [quora.com]

- 7. Methyl 4-amino-3-bromo-5-nitrobenzoate | C8H7BrN2O4 | CID 13685347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EP0081726B1 - Nitrobenzoic acid amide derivatives - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-Amino-3-bromo-5-nitrobenzamide

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure and fundamental properties. The arrangement of functional groups on the benzene ring dictates the electronic distribution and, consequently, the expected spectroscopic signatures.

Chemical Structure

The structure of 4-Amino-3-bromo-5-nitrobenzamide is characterized by a central benzene ring with five substituents. The spatial relationship and electronic nature of these groups are critical for interpreting the resulting spectra.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a unique "fingerprint" of the molecule.

Predicted Vibrational Frequencies

Expertise & Experience: The IR spectrum of this compound will be rich with information due to the variety of polar functional groups. The key is to identify the characteristic absorption bands that confirm the presence of each group.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3450 - 3300 | Medium |

| Amide (-CONH₂) | N-H Stretch | 3350 - 3150 | Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak |

| Amide C=O | C=O Stretch (Amide I) | 1680 - 1650 | Strong |

| Amide N-H | N-H Bend (Amide II) | 1640 - 1590 | Medium |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1510 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1320 | Strong |

| C-N Stretch | Amine & Amide | 1300 - 1200 | Medium |

| C-Br Stretch | C-Br Stretch | 700 - 550 | Medium-Strong |

Standard Protocol for FT-IR Data Acquisition

Authoritative Grounding: Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Cleaning: After analysis, carefully remove the sample and clean the crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrum and Fragmentation

Expertise & Experience: The most telling feature in the mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This means the molecular ion will appear as two peaks of almost equal intensity separated by 2 mass units (M and M+2).

-

Molecular Ion (M⁺˙): Expected at m/z 259 and 261.

-

Key Fragmentation Pathways: Electron Impact (EI) or Collision-Induced Dissociation (CID) would likely induce fragmentation through characteristic pathways. The amide, nitro, and bromo groups are all potential sites for fragmentation.

Caption: Plausible fragmentation pathways for this compound in MS.

Standard Protocol for Mass Spectrometry Data Acquisition

Authoritative Grounding: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is ideal for confirming the elemental composition.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode).

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization (ESI Positive Mode):

-

Set capillary voltage to ~3-4 kV.

-

Set drying gas (N₂) temperature to ~300-350 °C.

-

Optimize nebulizer pressure.

-

-

Mass Analysis (e.g., TOF or Orbitrap):

-

Acquire data over a mass range of m/z 50-500.

-

Ensure the instrument is calibrated to achieve high mass accuracy (<5 ppm).

-

-

Data Analysis: Determine the exact mass of the protonated molecule [M+H]⁺ (m/z 260 and 262). Use the measured mass and isotopic pattern to confirm the elemental formula (C₇H₇BrN₃O₃⁺) using the instrument's software.

Integrated Spectroscopic Validation Workflow

A self-validating system requires a logical flow where each analytical step confirms and builds upon the last. The following workflow illustrates the comprehensive characterization process.

Caption: Logical workflow for the complete spectroscopic characterization and validation.

Conclusion

This technical guide provides a robust, predictive framework for the complete spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have detailed the expected signatures in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The provided step-by-step protocols for data acquisition are designed to guide researchers in obtaining high-quality, empirical data to validate these predictions. This comprehensive approach ensures a high degree of confidence in the structural assignment of this valuable chemical entity, enabling its effective use in further research and development endeavors.

References

-

PubChem. 4-Amino-3-bromo-5-nitrobenzonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 4-amino-3-bromo-N,N-dimethyl-5-nitrobenzamide. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supplementary Information (Spectra of Substituted Benzamides). [Link]

-

Mizrahi, V., Koch, K. R., & Modro, T. A. V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 37(2), 74-78. [Link]

-

Rasappan, R., et al. Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. Molecules, 23(11), 2947. [Link]

-

ACS Publications. Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry. [Link]

-

MDPI. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules. [Link]

-

Pani, L., Gessa, G. L., & Corsini, G. U. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 7(3), 247-253. [Link]

-

International Journal of Pharmacy and Biological Sciences. Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. [Link]

-

ACS Publications. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]

-

ResearchGate. Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. [Link]

-

OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. [Link]

-

ResearchGate. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

-

PubChem. 3-Bromo-5-nitrobenzamide. National Center for Biotechnology Information. [Link]

-

National Institutes of Health (NIH). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences. [Link]

A Technical Guide to the Structural Characterization of 4-Amino-3-bromo-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of the structural characterization of 4-Amino-3-bromo-5-nitrobenzamide, a compound of interest in medicinal chemistry and materials science. The following sections detail the synthetic pathway and a multi-technique approach to confirming its molecular structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. The methodologies and expected data are presented with a rationale rooted in established chemical principles.

Introduction and Synthetic Strategy

This compound is a substituted aromatic compound with a range of potential applications stemming from its unique electronic and structural features. The presence of an amino group, a bromine atom, and a nitro group on the benzamide scaffold creates a molecule with diverse functional group chemistry, making it a valuable intermediate in the synthesis of more complex molecules.

A plausible and efficient synthesis of this compound begins with the commercially available precursor, 4-Amino-3-bromo-5-nitrobenzoic acid[1][2]. The conversion of the carboxylic acid to the primary amide can be achieved through a two-step process. First, the carboxylic acid is activated, typically by conversion to an acyl chloride. This is followed by amination with a suitable ammonia source.

Experimental Protocol: Synthesis

-

Acyl Chloride Formation: 4-Amino-3-bromo-5-nitrobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent like dichloromethane (DCM) or toluene. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction when using oxalyl chloride. The reaction is typically performed at room temperature or with gentle heating.

-

Amination: The resulting acyl chloride is then reacted with an excess of aqueous ammonia or ammonia gas dissolved in an appropriate solvent. This nucleophilic acyl substitution reaction forms the desired this compound. The reaction is usually exothermic and is often carried out at low temperatures (0-10 °C) to control the reaction rate and minimize side reactions.

-

Work-up and Purification: The crude product is isolated by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a solid.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected outcomes from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high degree of substitution on the aromatic ring.

-

Aromatic Protons: Two doublets are anticipated in the aromatic region of the spectrum, corresponding to the two non-equivalent aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, while the amino group is electron-donating, and the bromine atom is weakly deactivating. The proton ortho to the amino group is expected to be more shielded and appear at a lower chemical shift compared to the proton ortho to the nitro group.

-

Amine and Amide Protons: The two protons of the primary amine (-NH₂) will likely appear as a broad singlet. The chemical shift of this peak can be variable and is dependent on the solvent and concentration. Similarly, the two protons of the primary amide (-CONH₂) will also present as two distinct broad singlets, often at a more downfield position compared to the amine protons.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (ortho to -NH₂) | 7.0 - 7.5 | d |

| Aromatic H (ortho to -NO₂) | 8.0 - 8.5 | d |

| -NH₂ | 5.0 - 6.0 | br s |

| -CONH₂ | 7.5 - 8.5 | br s, br s |

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The chemical shifts will be influenced by the attached substituents. The carbon attached to the nitro group will be the most deshielded (highest chemical shift), while the carbon attached to the amino group will be the most shielded. The carbons bearing bromine and the amide group will have intermediate chemical shifts.

-

Carbonyl Carbon: The carbonyl carbon of the amide group is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 165-175 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ | 145 - 155 |

| C-Br | 110 - 120 |

| C-NO₂ | 140 - 150 |

| C-CONH₂ | 130 - 140 |

| Aromatic CH | 115 - 130 |

| C=O (Amide) | 165 - 175 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

-

N-H Stretching: The primary amine and primary amide groups will each exhibit two distinct N-H stretching vibrations. The amine N-H stretches are typically observed in the 3300-3500 cm⁻¹ region, while the amide N-H stretches appear in a similar range, often as sharper bands.

-

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group is expected in the range of 1650-1690 cm⁻¹.

-

N-O Stretching: The nitro group will show two characteristic strong stretching vibrations: an asymmetric stretch between 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹[3][4].

-